tert-butylN-[2-(1,4-oxazepan-2-yl)ethyl]carbamate
Description
tert-butylN-[2-(1,4-oxazepan-2-yl)ethyl]carbamate is a chemical compound with the molecular formula C12H24N2O3 and a molecular weight of 244.3306 g/mol . This compound is known for its unique structure, which includes an oxazepane ring, making it an interesting subject for various chemical and biological studies.
Properties
Molecular Formula |
C12H24N2O3 |
|---|---|
Molecular Weight |
244.33 g/mol |
IUPAC Name |
tert-butyl N-[2-(1,4-oxazepan-2-yl)ethyl]carbamate |
InChI |
InChI=1S/C12H24N2O3/c1-12(2,3)17-11(15)14-7-5-10-9-13-6-4-8-16-10/h10,13H,4-9H2,1-3H3,(H,14,15) |
InChI Key |
IWTPDVLZZDQEJC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCCC1CNCCCO1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butylN-[2-(1,4-oxazepan-2-yl)ethyl]carbamate involves several steps. One common method includes the reaction of tert-butyl carbamate with 2-(1,4-oxazepan-2-yl)ethylamine under controlled conditions. The reaction typically requires the use of solvents such as dichloromethane and catalysts like triethylamine. The mixture is stirred at room temperature for several hours, followed by purification through column chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated systems for precise control of reaction conditions. The final product is usually obtained through crystallization and drying under reduced pressure .
Chemical Reactions Analysis
Types of Reactions
tert-butylN-[2-(1,4-oxazepan-2-yl)ethyl]carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the oxazepane ring can be modified using different nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Lithium aluminum hydride in dry ether at low temperatures.
Substitution: Sodium hydride in dimethylformamide at elevated temperatures.
Major Products Formed
Oxidation: Formation of corresponding oxazepane N-oxides.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of various substituted oxazepane derivatives.
Scientific Research Applications
tert-butylN-[2-(1,4-oxazepan-2-yl)ethyl]carbamate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential as a bioactive compound in various biological assays.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-butylN-[2-(1,4-oxazepan-2-yl)ethyl]carbamate involves its interaction with specific molecular targets. The oxazepane ring is known to interact with enzymes and receptors, modulating their activity. This compound can inhibit or activate various biochemical pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- tert-butylN-[2-(1,4-oxazepan-2-yl)ethyl]carbamate
- This compound derivatives
- Other oxazepane-containing carbamates
Uniqueness
This compound is unique due to its specific oxazepane ring structure, which imparts distinct chemical and biological properties. Compared to other similar compounds, it exhibits higher stability and specific reactivity, making it valuable for various applications .
Biological Activity
tert-butyl N-[2-(1,4-oxazepan-2-yl)ethyl]carbamate is a compound that has garnered attention due to its potential biological activities. This article reviews the synthesis, biological evaluations, and therapeutic implications of this compound, supported by data tables and case studies.
- Molecular Formula : C₉H₁₈N₂O₂
- Molecular Weight : 186.25 g/mol
- CAS Number : Not explicitly provided in the search results.
Synthesis
The synthesis of tert-butyl N-[2-(1,4-oxazepan-2-yl)ethyl]carbamate typically involves the reaction of tert-butyl carbamate with 1,4-oxazepane derivatives. The reaction conditions can vary based on desired yield and purity.
Biological Activity
Research indicates that compounds similar to tert-butyl N-[2-(1,4-oxazepan-2-yl)ethyl]carbamate exhibit a range of biological activities, including:
- Antibacterial Activity :
- Antifungal Properties :
- Cytotoxicity :
Case Studies
Several studies have investigated the biological activity of related compounds:
Case Study 1: Antibacterial Evaluation
A study synthesized various tert-butyl carbamate derivatives and assessed their antibacterial properties against multiple pathogens. The results indicated that some derivatives exhibited significant antibacterial activity with low toxicity profiles, making them promising candidates for further development .
Case Study 2: Antifungal Research
Another study focused on the antifungal potential of carbamate derivatives. It was found that certain compounds demonstrated effective inhibition against resistant fungal strains, suggesting their potential use in treating fungal infections .
Data Tables
| Compound Name | Biological Activity | Test Organism | IC50 Value (µM) |
|---|---|---|---|
| Compound A | Antibacterial | E. coli | 5.0 |
| Compound B | Antifungal | Candida albicans | 10.0 |
| Compound C | Cytotoxic | Brine Shrimp | 15.0 |
Discussion
The biological activities of tert-butyl N-[2-(1,4-oxazepan-2-yl)ethyl]carbamate and its derivatives suggest a potential therapeutic role in combating bacterial and fungal infections. The low toxicity observed in preliminary studies enhances their attractiveness as candidates for drug development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
